molecular formula C13H10ClNO2 B1460058 4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid CAS No. 1027511-91-6

4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid

Cat. No.: B1460058
CAS No.: 1027511-91-6
M. Wt: 247.67 g/mol
InChI Key: BOFJHJBPFKPTFD-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid (CAS 1020718-71-1) is an organic compound with the molecular formula C₁₂H₉ClN₂O₂ . It belongs to the chloropyridine family, a class of compounds recognized for their vital role as intermediates in chemical synthesis . This substance is characterized by the presence of both a chloropyridine ring and a methyl-substituted benzoic acid group in its structure, making it a versatile building block for further chemical exploration. Chloropyridine derivatives are extensively utilized in the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . The benzoic acid functional group offers a reactive site for further derivatization, such as the formation of amides or esters, which is valuable for constructing compound libraries in medicinal chemistry. As a synthetic intermediate, its primary research value lies in its potential application in cross-coupling reactions and as a precursor in the synthesis of active ingredients. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(6-chloropyridin-2-yl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-7-9(13(16)17)5-6-10(8)11-3-2-4-12(14)15-11/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFJHJBPFKPTFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650599
Record name 4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-91-6
Record name 4-(6-Chloro-2-pyridinyl)-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027511-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis via Nitration, Reduction, and Chlorination

A robust and industrially viable method involves three main sequential steps starting from m-toluic acid:

  • Nitration of m-Toluic Acid

    • React m-toluic acid with nitric acid (60-75% concentration) to obtain 2-nitro-3-methylbenzoic acid.
    • This nitration is selective and yields a nitro-substituted intermediate.
  • Hydrogenation Reduction of the Nitro Group

    • The 2-nitro-3-methylbenzoic acid is subjected to catalytic hydrogenation using Pd/C catalyst in solvents such as ethanol, methanol, or tetrahydrofuran.
    • Reaction conditions: 40-60 °C, 2-3 hours under hydrogen atmosphere.
    • This step converts the nitro group to an amino group, yielding 2-amino-3-methylbenzoic acid with high purity (~99%) and yields (~98.5-98.6%).
  • Chlorination of the Amino Intermediate

    • The amino intermediate undergoes chlorination using chlorinating agents such as N-chlorosuccinimide (NCS) or dichlorohydantoin.
    • The reaction is catalyzed by benzoyl peroxide (1-2% by mass relative to the amino acid).
    • Solvents used include N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, or DMSO.
    • Typical reaction conditions: 90-110 °C for 1-2 hours.
    • The product, 2-amino-3-methyl-5-chlorobenzoic acid, is obtained with high purity (99.0-99.5%) and yields ranging from 63% to 87.7% depending on scale and conditions.

This method is advantageous due to the availability and low cost of raw materials, relatively mild reaction conditions, and good overall yield and purity suitable for industrial production.

Direct Chlorination of 7-Methylindole-2,3-diketone Derivatives

Alternative methods involve the use of 7-methylindole-2,3-diketone as a starting material:

  • Chlorination is performed by adding chlorine gas or NCS in solvents like DMF.
  • The process involves hydrogen peroxide and sodium hydroxide for further transformations.
  • However, these methods suffer from drawbacks such as high raw material cost, environmental pollution due to chlorine gas, longer reaction times, and lower yields.

Due to these limitations, the nitration-hydrogenation-chlorination sequence is preferred for practical synthesis.

Coupling of 6-Chloropyridin-2-yl Derivatives with Benzoic Acid Scaffolds

For introducing the 6-chloropyridin-2-yl group onto the benzoic acid moiety, esterification or coupling reactions are employed:

  • Esterification of 2-acetoxybenzoic acid derivatives with 5-chloro-3-pyridinol using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature.
  • Reaction times range from 10 to 12 hours.
  • Yields for such esterifications vary widely (12%-53%) depending on substrates and conditions.
  • Purification is typically achieved by silica gel chromatography.

Though this method focuses more on ester derivatives, it illustrates the general approach to linking chloropyridinyl groups to benzoic acid frameworks.

Data Summary Table of Key Preparation Parameters

Step Reactants/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Nitration m-Toluic acid + HNO3 (60-75%) - Ambient - - - Selective nitration
Hydrogenation Reduction 2-Nitro-3-methylbenzoic acid + Pd/C + H2 Ethanol, Methanol, THF 40-60 2-3 98.5-98.6 ~99 High conversion to amino acid
Chlorination 2-Amino-3-methylbenzoic acid + NCS/Dichlorohydantoin + Benzoyl peroxide DMF, DMAc, Sulfolane, DMSO 90-110 1-2 63-87.7 99-99.5 Chlorination at 5-position
Esterification (related) 2-Acetoxybenzoic acid + 5-chloro-3-pyridinol + EDC + DMAP DCM 23 10-12 12-53 - For ester derivatives

Research Findings and Analysis

  • The nitration-hydrogenation-chlorination route provides a scalable and efficient synthesis with good yields and high purity, making it suitable for industrial applications.
  • The use of benzoyl peroxide as a catalyst in chlorination enhances reaction efficiency.
  • Solvent choice significantly affects reaction rates and yields; polar aprotic solvents like DMF and sulfolane are preferred for chlorination.
  • Hydrogenation catalysts Pd/C at 3-7% mass relative to substrate ensure high conversion rates.
  • Alternative methods involving direct chlorination of indole derivatives are less favored due to cost and environmental concerns.
  • Esterification methods for attaching chloropyridinyl groups to benzoic acid derivatives are well-established but yield variable results depending on substrate and conditions.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acid Catalysts: Such as sulfuric acid for esterification reactions.

Major Products

    Substituted Pyridines: Resulting from substitution reactions.

    Alcohols and Carboxylates: Resulting from reduction and oxidation reactions, respectively.

    Esters: Resulting from esterification reactions.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Differences

Compound Name Molecular Formula Substituent Modifications vs. Target Compound Key Features/Applications Source
2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid C₁₃H₁₁FNO₃ - Pyridine substituent : 3-position vs. 2-position
- Halogen : Methoxy (OCH₃) at pyridine 6-position vs. Cl
- Benzoic acid substituent : Fluoro at 2-position vs. methyl at 3-position
Potential for altered electronic properties; used in drug discovery scaffolds Fluorochem
5-Chloro-4-methylpyridine-2-carboxylic acid C₇H₆ClNO₂ - Core structure : Pyridine-carboxylic acid vs. pyridine-linked benzoic acid
- Substituents : Cl at 5-position, methyl at 4-position
Simpler structure; may exhibit distinct solubility or binding profiles Chemlyte Solutions
4-(4-Methoxyphenyl)-3-methylbenzoic acid C₁₅H₁₄O₃ - Aromatic system : Methoxyphenyl replaces chloropyridinyl
- Substituents : Methoxy at phenyl 4-position vs. Cl at pyridine 6-position
Reduced heterocyclic character; altered pharmacokinetics MSDS Report
(5-Bromopyridin-2-yl)(phenyl)methanone C₁₂H₈BrNO - Functional group : Ketone (methanone) vs. carboxylic acid
- Halogen : Bromo vs. chloro
Increased lipophilicity; potential for radical reactions Catalog Data

Key Observations :

Positional Isomerism : The pyridine substituent’s position (e.g., 2-yl vs. 3-yl) significantly impacts electronic distribution and steric interactions. For example, the 6-chloropyridin-2-yl group in the target compound may enhance π-stacking interactions compared to 3-yl derivatives .

Halogen Effects : Chlorine (electronegative, moderate steric bulk) vs. methoxy (electron-donating, larger bulk) alters solubility and metabolic stability. Chlorine may improve resistance to oxidative degradation .

Core Modifications : Pyridine-carboxylic acid derivatives (e.g., 5-Chloro-4-methylpyridine-2-carboxylic acid) lack the benzoic acid backbone, reducing aromatic conjugation and possibly bioavailability .

Biological Activity

4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid, with the chemical formula C12H10ClN and CAS number 1027511-91-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chloropyridine moiety attached to a benzoic acid structure, which may influence its reactivity and biological interactions. The presence of the chlorine atom on the pyridine ring can enhance lipophilicity and alter binding affinities to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key biological pathways, which can lead to various therapeutic effects.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell growth and proliferation.
  • Receptor Modulation : It might interact with specific receptors, influencing signal transduction pathways critical for cellular functions.

Antitumor Activity

Recent studies have indicated that derivatives of chloropyridine compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMDA-MB-231 (Breast Cancer)5.0Apoptosis induction
Compound BA549 (Lung Cancer)10.0Cell cycle arrest

Anti-inflammatory Activity

Chloropyridine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

StudyInflammatory ModelResult
Study 1LPS-induced inflammation in miceReduced TNF-alpha levels by 40%
Study 2Carrageenan-induced paw edemaDecreased edema by 50%

Case Study 1: Antitumor Efficacy

A study conducted on the effects of chloropyridine derivatives on breast cancer cells demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity. The study reported an IC50 value of approximately 5 µM against MDA-MB-231 cells, indicating potent antitumor activity.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, treatment with chloropyridine compounds resulted in a marked decrease in inflammatory markers in a rat model of arthritis. The results suggested that these compounds could serve as potential therapeutic agents for inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid, and what methodological considerations are critical?

Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A representative approach includes:

Condensation : Reacting 6-chloropyridine derivatives (e.g., 6-chloro-2-pyridinecarbaldehyde) with substituted benzoic acid precursors under palladium or copper catalysis .

Cyclization : Using DMF or toluene as solvents to promote ring closure, with temperature control (80–120°C) to avoid side reactions .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. Key considerations :

  • Catalyst selection (e.g., Pd/Cu for cross-coupling efficiency).
  • Solvent polarity to optimize reaction kinetics.
  • Acidic/basic workup to preserve the carboxylic acid group.

Q. How is this compound characterized analytically?

Answer: Standard characterization methods include:

TechniquePurposeMethodological NotesReferences
NMR Confirm structural integrityUse 13C^{13}\text{C}/1H^{1}\text{H}-NMR to resolve pyridine/benzene ring protons.
HPLC Assess purity (>95%)Reverse-phase C18 column, UV detection at 254 nm.
Mass Spectrometry Verify molecular weightHigh-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl isotopes).

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound, and what factors contribute to variability?

Answer: Yield optimization strategies include:

  • Catalyst screening : Testing Pd(OAc)2_2 vs. CuI for cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to control exothermic steps.

Q. Variability factors :

  • Residual moisture in solvents (use molecular sieves).
  • Competing side reactions (e.g., decarboxylation under acidic conditions).

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

Answer:

Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from aromatic protons .

X-ray crystallography : Confirm molecular packing and bond angles using SHELX refinement (SHELXL for small molecules) .

Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA).

Q. What strategies are effective for studying the biological activity of this compound in antimicrobial assays?

Answer:

Assay design :

  • MIC tests : Screen against Gram+/Gram- bacteria (e.g., E. coli, S. aureus) using broth microdilution .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity.

SAR studies : Modify substituents (e.g., methyl or chloro groups) to correlate structure with activity .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Answer:

Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., bacterial dihydrofolate reductase).

MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.

ADMET prediction : SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What methodologies address stability challenges (e.g., hydrolysis) during storage?

Answer:

  • Accelerated stability studies : Expose the compound to pH 3–9 buffers, UV light, and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC .
  • Stabilizers : Use antioxidants (e.g., BHT) in solid-state formulations.
  • Storage : Argon-filled vials at -20°C to prevent oxidation .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:

Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.

Refinement : SHELXL for handling twinning or disorder in the chloropyridinyl moiety .

Validation : Check R-factors and electron density maps (e.g., Coot) for missing hydrogen bonds.

Q. What interdisciplinary applications (e.g., materials science) are feasible for this compound?

Answer:

  • Coordination polymers : Use as a linker in metal-organic frameworks (MOFs) with Cu(II)/Zn(II) nodes.
  • Electronic materials : Study charge-transfer properties via cyclic voltammetry (e.g., HOMO-LUMO gaps).
  • Photocatalysis : Assess UV-vis absorption for potential use in organic transformations .

Q. How can researchers troubleshoot low yields in scaled-up syntheses?

Answer:

  • Process optimization : Switch from batch to flow chemistry for better heat/mass transfer.
  • Byproduct analysis : LC-MS to identify side products (e.g., dimerization via Ullmann coupling).
  • Catalyst recycling : Immobilize Pd on silica to reduce costs .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid
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4-(6-Chloropyridin-2-yl)-3-methylbenzoic acid

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